trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide)
Description
trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) is a bis-succinimide derivative featuring a central 2,5-dimethylpiperazine ring linked via dimethylene bridges to two 2-ethyl-2-methylsuccinimide moieties.
Properties
CAS No. |
33001-95-5 |
|---|---|
Molecular Formula |
C22H36N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-ethyl-1-[[4-[(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H36N4O4/c1-7-21(5)9-17(27)25(19(21)29)13-23-11-16(4)24(12-15(23)3)14-26-18(28)10-22(6,8-2)20(26)30/h15-16H,7-14H2,1-6H3 |
InChI Key |
DCRVJDDDCGIYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)CN2CC(N(CC2C)CN3C(=O)CC(C3=O)(C)CC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized by reacting ethylenediamine with acetone under acidic conditions to form 2,5-dimethylpiperazine.
Attachment of Methylene Bridges: The dimethylpiperazine is then reacted with formaldehyde to introduce methylene bridges.
Formation of Pyrrolidine-2,5-dione Moieties: The final step involves the reaction of the intermediate with ethyl acetoacetate to form the pyrrolidine-2,5-dione moieties.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges and the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridges.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alcohols and amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
- Used in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals.
Mechanism of Action
The mechanism by which 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Bis-Succinimide Derivatives
Piperazine-linked bis-succinimides are rare in literature, but analogous compounds with varying substituents (e.g., phenyl, methyl, or ethyl groups) have been studied. Key differences include:
- Piperazine Conformation : The trans configuration of the piperazine ring in the target compound contrasts with cis-configured analogs, which exhibit different dipole moments and crystal packing behaviors .
Benzathine Benzylpenicillin ()
While pharmacologically distinct, Benzathine benzylpenicillin shares structural complexity with the target compound:
- Core Structure : Benzathine benzylpenicillin contains a dibenzylethylenediamine backbone complexed with penicillin, whereas the target compound uses a piperazine-succinimide framework.
- Functional Groups: Both compounds feature tertiary amines and bulky substituents (phenyl in benzathine vs. ethyl/methyl in the target), which influence solubility. Benzathine benzylpenicillin is slightly soluble in water due to its ionic nature, whereas the target compound’s nonpolar substituents likely render it hydrophobic .
Other Bis-Succinimide Derivatives
Compounds like N,N'-ethylene-bis(succinimide) lack the piperazine core and substituent diversity, resulting in lower molecular weight and higher polarity. The target compound’s ethyl-methyl groups may enhance lipid solubility, making it more suitable for applications requiring membrane permeability.
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analogs due to lack of experimental data.
Research Findings and Challenges
- Synthesis : The trans-piperazine configuration requires precise stereochemical control during synthesis, contrasting with simpler bis-succinimides.
- Characterization : SHELX-based crystallography is widely used for similar compounds, but the target compound’s structural complexity may necessitate advanced techniques like NMR or computational modeling .
Biological Activity
The compound trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) , with CAS number 33001-98-8, is a synthetic derivative that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H36N4O4
- Molecular Weight : 420.62 g/mol
- Chemical Structure : The compound features a piperazine core linked to two succinimide moieties, which may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds containing piperazine and succinimide structures often exhibit antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains. The mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways.
Antitumor Activity
Preliminary studies suggest that trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) may possess antitumor activity. Compounds with similar structural features have been evaluated for their ability to induce apoptosis in cancer cells. The specific pathways involved often include the modulation of cell cycle regulators and apoptotic proteins.
Neuroprotective Effects
The piperazine moiety is known for its neuroprotective properties in various contexts. Studies on related compounds have demonstrated potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
- Antibacterial Activity : A study evaluating a series of piperazine derivatives reported significant antibacterial effects against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) . While this specific compound was not tested, it suggests a promising avenue for future research.
- Antitumor Studies : In vitro assays revealed that structurally similar compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis . This opens the door for further investigation into the specific effects of trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide).
- Neuroprotective Mechanisms : Research on related piperazine compounds indicates their potential in alleviating neurodegeneration by modulating oxidative stress pathways . This suggests that trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) might share similar protective effects.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
